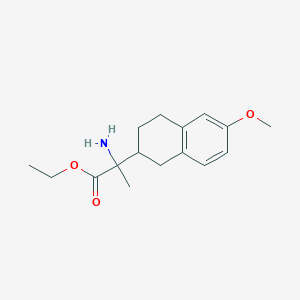

Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

描述

属性

IUPAC Name |

ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-20-15(18)16(2,17)13-7-5-12-10-14(19-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIMIRAUSRNRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1CCC2=C(C1)C=CC(=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737246 | |

| Record name | Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225228-90-9 | |

| Record name | Ethyl α-amino-1,2,3,4-tetrahydro-6-methoxy-α-methyl-2-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225228-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its molecular characteristics, synthesis, and various biological activities, including anticancer and anticonvulsant properties.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 277.36 g/mol

- CAS Number : 1225228-90-9

The compound features a tetrahydronaphthalene moiety with a methoxy group, which contributes to its pharmacological properties. The presence of the amino and ester functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of the tetrahydronaphthalene derivative.

- Alkylation or acylation to introduce the ethyl amino group.

- Purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | <10 | Apoptosis induction |

| Compound B | Jurkat | <5 | Mitochondrial disruption |

Anticonvulsant Activity

In addition to anticancer properties, the compound exhibits anticonvulsant effects. Research indicates that structurally similar compounds have shown efficacy in reducing seizure activity in animal models:

- Study Findings : Compounds with similar structural motifs were tested in PTZ (Pentylenetetrazol)-induced seizure models and displayed protective effects against seizures .

| Compound | Model | Protective Effect (%) |

|---|---|---|

| Compound C | PTZ Seizure Model | 100% |

| Compound D | PTZ Seizure Model | 75% |

The biological activity of this compound is likely mediated through:

- Receptor Interaction : Binding to specific receptors involved in cancer progression and seizure activity.

- Signal Transduction Pathways : Modulating pathways that lead to cell cycle arrest or apoptosis in cancer cells.

- Neurotransmitter Modulation : Influencing neurotransmitter levels that may contribute to seizure control.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs, along with implications for physicochemical properties and bioactivity:

Analysis of Structural and Functional Variations

Amino Group vs. Oxo/Carboxylic Acid: The amino group in the target compound provides a basic nitrogen capable of forming hydrogen bonds and ionic interactions, which are absent in oxo- or carboxylic acid derivatives like those in and . This feature may enhance binding to biological targets such as enzymes or receptors requiring protonation for activity.

Tetrahydronaphthalene vs. This could translate to improved pharmacokinetic profiles.

Ethyl Ester vs. Carboxylic Acid: The ethyl ester group increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, carboxylic acid analogs (e.g., 2-(6-ethyl-naphthalen-2-yl)propanoic acid ) exhibit higher polarity, limiting bioavailability but improving solubility for parenteral formulations.

Heterocyclic vs. Bicyclic Systems: Compounds with pyridine or pyrimidine heterocycles (e.g., ) offer distinct electronic profiles, enabling interactions with metal ions or charged residues in target proteins. The tetrahydronaphthalene system in the target compound, however, provides a hydrophobic scaffold suitable for binding to nonpolar enzyme pockets.

常见问题

Q. How do researchers address challenges in resolving stereoisomers during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。